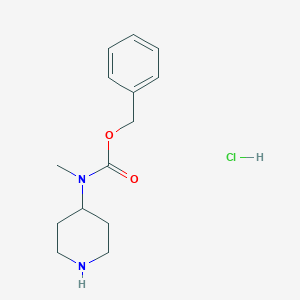

Benzyl methyl(piperidin-4-yl)carbamate hydrochloride

概要

説明

Benzyl methyl(piperidin-4-yl)carbamate hydrochloride is a chemical compound with the molecular formula C14H21ClN2O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in various scientific research and industrial applications due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl methyl(piperidin-4-yl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with methyl piperidine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .

化学反応の分析

Types of Reactions

Benzyl methyl(piperidin-4-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted piperidine derivatives.

科学的研究の応用

Medicinal Chemistry

Antiviral Properties

Benzyl methyl(piperidin-4-yl)carbamate hydrochloride has been studied for its antiviral activity, particularly against influenza viruses. Research indicates that compounds with a piperidine structure exhibit promising interactions with viral fusion peptides, enhancing their potential as antiviral agents. These interactions are critical for the development of drugs targeting influenza and potentially other viral infections .

Inflammatory Diseases

The compound has been investigated for its role in treating inflammatory diseases such as rheumatoid arthritis. It acts as a JAK inhibitor, modulating immune responses and potentially offering therapeutic benefits for patients with autoimmune conditions . The mechanism involves the inhibition of signal transduction pathways that are crucial for cytokine signaling, thereby reducing inflammation and disease symptoms.

Pharmaceutical Intermediate

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. For instance, it can be utilized in the synthesis of more complex piperidine derivatives that have shown improved biological activity .

Structure-Activity Relationship Studies

Research on this compound has contributed to understanding structure-activity relationships (SAR) in piperidine derivatives. Modifications to the benzyl group or the piperidine ring can significantly alter the biological activity of these compounds. For example, specific substitutions have been linked to increased potency against certain viral strains, highlighting the importance of chemical structure in drug design .

Case Studies

Case Study 1: Antiviral Efficacy

In a study focused on influenza virus inhibitors, this compound was part of a series of compounds tested for their ability to inhibit viral fusion. Results indicated that modifications to the piperidine scaffold resulted in varying degrees of antiviral activity, with some derivatives showing significant promise against H1N1 strains .

Case Study 2: Anti-inflammatory Activity

Another study examined the compound's effects on rheumatoid arthritis models. The results demonstrated that compounds derived from this compound effectively reduced inflammatory markers and improved clinical outcomes in animal models, suggesting potential therapeutic applications in human medicine .

作用機序

The mechanism of action of Benzyl methyl(piperidin-4-yl)carbamate hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, binding to their active sites and preventing substrate interaction. This inhibition can modulate various biochemical pathways, leading to its therapeutic effects .

類似化合物との比較

Similar Compounds

Donepezil: Another piperidine derivative used in the treatment of Alzheimer’s disease.

Piperine: A naturally occurring piperidine alkaloid with antioxidant properties.

Evodiamine: A piperidine alkaloid with anticancer effects.

Uniqueness

Benzyl methyl(piperidin-4-yl)carbamate hydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

生物活性

Benzyl methyl(piperidin-4-yl)carbamate hydrochloride, also known as methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with a benzyl group and a methyl carbamate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry. Its stereochemistry plays a crucial role in determining its biological activity.

The exact mechanism of action of this compound involves interactions with specific molecular targets including receptors and enzymes. Preliminary studies suggest that this compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are critical for various neurological functions .

Key Interactions

- Receptor Binding : The compound is believed to bind to neurotransmitter receptors, potentially influencing signaling pathways related to mood regulation and pain perception.

- Enzyme Inhibition : Similar compounds have shown promise as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurotransmitter breakdown .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : Compounds structurally related to benzyl methyl(piperidin-4-yl)carbamate have demonstrated efficacy against influenza viruses, suggesting potential applications in antiviral drug development .

- Neuroprotective Effects : The compound may possess neuroprotective properties by modulating cholinergic activity, which is essential for cognitive function .

- Analgesic Properties : Given its interaction with pain-related pathways, the compound could be explored for analgesic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Benzyl (trans-4-methylpiperidin-3-yl)carbamate hydrochloride | Structure | Similar receptor modulation but different efficacy |

| Benzyl (4-methylpiperidin-3-yl)carbamate | Structure | Potentially less potent than the target compound |

| Benzyl (4-ethylpiperidin-3-yl)carbamate hydrochloride | Structure | Different pharmacokinetic profile |

Case Studies and Research Findings

- Antiviral Studies : A study highlighted the interaction between N-benzyl piperidine derivatives and influenza virus fusion peptides, revealing critical binding interactions that could inform the design of new antiviral agents .

- Neuropharmacology Research : Investigations into piperidine derivatives have shown their potential as dual inhibitors of AChE and BChE, with implications for treating Alzheimer's disease and other neurodegenerative conditions .

- Synthesis and Activity Correlation : Research has focused on synthesizing various analogues of piperidine derivatives to explore structure-activity relationships (SARs). These studies indicate that modifications to the benzyl or carbamate groups can significantly alter biological activity, underscoring the importance of chemical structure in therapeutic efficacy .

特性

IUPAC Name |

benzyl N-methyl-N-piperidin-4-ylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-16(13-7-9-15-10-8-13)14(17)18-11-12-5-3-2-4-6-12;/h2-6,13,15H,7-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQLLMPQDZDDGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNCC1)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。